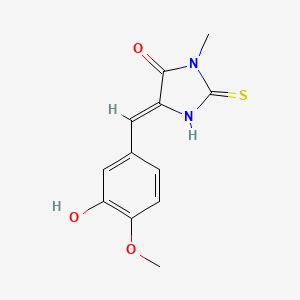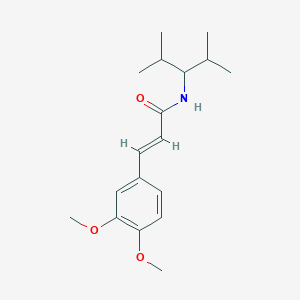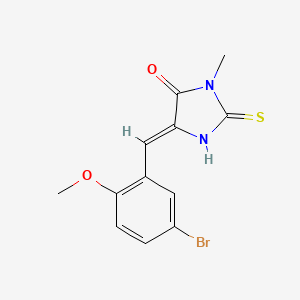
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMB-45, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound was first synthesized in 1979 by a group of scientists led by T. Higashino and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The exact mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to exert its anti-cancer effects through multiple pathways. One proposed mechanism is through the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have antioxidant activity, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its potent anti-cancer activity, making it a valuable tool for cancer research. However, 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments. Additionally, the synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be challenging and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone and its potential applications in the treatment of other diseases beyond cancer.
Synthesis Methods
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is synthesized through a series of chemical reactions starting with the condensation of 3-hydroxy-4-methoxybenzaldehyde and thiosemicarbazide. The resulting product is then subjected to a cyclization reaction to form the imidazolidinone ring. The final step involves the addition of a methyl group to the imidazolidinone ring, resulting in the formation of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone.
Scientific Research Applications
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its use as an anti-cancer agent. Studies have shown that 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer cells. 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-11(16)8(13-12(14)18)5-7-3-4-10(17-2)9(15)6-7/h3-6,15H,1-2H3,(H,13,18)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXTPHXEONUCT-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)

![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)


![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
